

SHR2554: A Technical Guide to EZH2-Targeted Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EZH2-IN-15

Cat. No.: B2451217

[Get Quote](#)

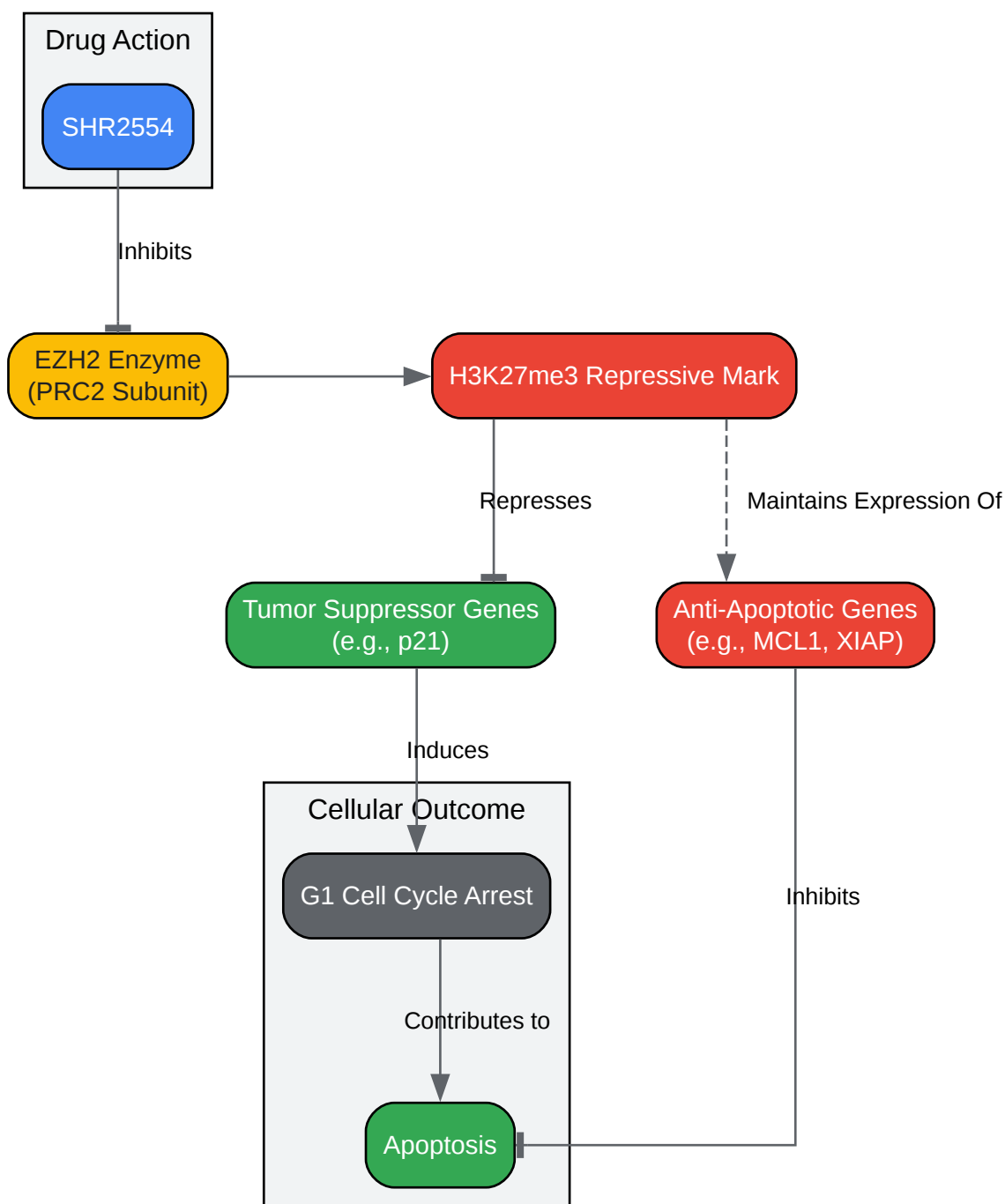
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SHR2554, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. It details the core mechanism by which SHR2554 induces apoptosis in cancer cells, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for relevant experimental assays.

Core Mechanism of Action

SHR2554 functions as a competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to the catalytic SET domain of both wild-type and mutant EZH2, SHR2554 potently blocks its histone methyltransferase activity.^[1] This inhibition leads to a global decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark responsible for transcriptional repression.^{[1][2]}

The reduction in H3K27me3 levels results in the derepression of silenced tumor suppressor genes.^[3] Key genes reactivated by this mechanism include the cell cycle inhibitor p21, which contributes to G1 phase cell cycle arrest.^{[2][4]} Concurrently, the inhibition of EZH2 leads to the downregulation of anti-apoptotic proteins such as MCL1 and XIAP.^[4] The combined effect of cell cycle arrest and the loss of anti-apoptotic signals culminates in the activation of the apoptotic cascade, leading to programmed cell death.^{[2][5]}



[Click to download full resolution via product page](#)

Caption: Core signaling pathway of SHR2554-induced apoptosis.

In T-cell lymphoma (TCL), resistance to other therapies like HDAC inhibitors can be associated with an upregulation of H3K27me3.[4] Combining SHR2554 with an HDAC inhibitor like Chidamide demonstrates a synergistic anti-tumor effect. This combination prevents the

resistance mechanism and enhances apoptosis through the activation of the STAT1 signaling pathway.[\[6\]](#)[\[7\]](#)

Data Presentation

In Vitro Potency and Cellular Activity

The following table summarizes the inhibitory concentrations of SHR2554 against its enzymatic target and in cellular assays.

Parameter	Target/Cell Line	Value	Reference
Enzymatic IC ₅₀	Wild-Type EZH2	0.87 nM	[1] [2]
Mutant EZH2 (Y641)	1.13 - 16.80 nM	[1]	
Cellular IC ₅₀	H3K27me3 Reduction (Pfeiffer)	1.63 ± 0.14 nM	[2]
Anti-Proliferative IC ₅₀	T-Cell Lymphoma Cell Lines (144h)	0.365 - 3.001 µM	[4]

Clinical Efficacy in Relapsed/Refractory Lymphoma

Data from the first-in-human Phase I clinical trial (NCT03603951) highlights the clinical activity of SHR2554.[\[8\]](#)[\[9\]](#)

Parameter	Patient Population	Dose	Value	Reference
Objective Response Rate (ORR)	r/r Peripheral T-Cell Lymphoma	350 mg BID	61% (95% CI, 41-78)	[8]
Median Duration of Response (DoR)	r/r Peripheral T-Cell Lymphoma	350 mg BID	12.3 months	[8]
Median Progression-Free Survival (PFS)	r/r Peripheral T-Cell Lymphoma	350 mg BID	11.1 months	[8]
Overall Response Rate (ORR)	r/r Mature Lymphoid Neoplasms	350 mg BID	43% (95% CI, 33-53)	[9]

Experimental Protocols

The investigation of SHR2554's pro-apoptotic effects relies on a series of standard and specialized laboratory techniques. A general workflow is presented below, followed by detailed protocols for key assays.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancer of Zeste Homolog 2 Inhibitor SHR2554 in Relapsed or Refractory Peripheral T-cell Lymphoma: Data from the First-in-Human Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHR2554, an EZH2 inhibitor, in relapsed or refractory mature lymphoid neoplasms: a first-in-human, dose-escalation, dose-expansion, and clinical expansion phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHR2554: A Technical Guide to EZH2-Targeted Apoptosis in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2451217#shr2554-for-inducing-apoptosis-in-cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com